5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQRCTUGXFPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Mechanistic Investigations
In Vitro Biological Evaluation Approaches
Antimicrobial and Antiviral Activity Assessments
Comprehensive searches for studies evaluating the antimicrobial and antiviral properties of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine did not yield specific results. The current body of scientific literature does not appear to contain detailed investigations into the efficacy of this particular compound against bacterial, fungal, or viral pathogens.
No specific studies detailing the evaluation of this compound against various strains of bacteria or fungi were identified. Consequently, data regarding its potential antibacterial or antifungal spectrum, minimum inhibitory concentrations (MICs), or other measures of efficacy are not available.
Similarly, there is no available research documenting the antiviral activity of this compound. Investigations into its potential efficacy against specific viral pathogens, such as the influenza virus or SARS-CoV-2, have not been reported in the accessible scientific literature.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound may exert biological effects have not been characterized. The absence of activity-based studies is mirrored by a lack of mechanistic investigations.
There are no published studies that identify or validate specific molecular targets for this compound. Research into its potential interactions with specific enzymes, receptors, or other biomolecules has not been reported.
Without an identified molecular target, there is no information available regarding the binding site interactions of this compound. Consequently, details on its binding modes, such as the formation of hydrogen bonds or π-π stacking interactions with a biological target, have not been described.
In line with the lack of target identification, research on the downstream cellular effects and impact on signal transduction pathways following potential interaction with this compound is not available in the current scientific literature.
Structure Activity Relationship Sar Studies
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of pyrimidine (B1678525) derivatives can be significantly altered by the introduction of various substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
The presence of a bromine atom at the 5-position of the pyrimidine ring is a key feature of the parent compound and has been shown to be important for its biological activity. Halogenated nucleosides, particularly those with bromine at the C-5 position of the pyrimidine ring, have demonstrated interesting synthetic and biological properties. nih.gov Bromination at this position can be an effective strategy to enhance the potency of bioactive agents. researchgate.net For instance, 5-bromouracil (B15302) derivatives have been utilized in the synthesis of antiviral agents. nih.gov The introduction of bromine can lead to altered electronic distribution within the pyrimidine ring and can also provide a site for further chemical modification. nih.gov Studies on related 2-amino-5-bromo-4(3H)-pyrimidinones have shown that this bromine atom is a crucial element in their observed antiviral and immunomodulatory activities. nih.gov
The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientation (conformation) of a molecule are critical for its interaction with a biological target. While specific studies on the stereochemistry of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that the relative orientation of the pyrimidine and pyridine (B92270) rings, as well as the flexibility of the methoxy (B1213986) linker, would significantly impact binding affinity. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a target protein is often a prerequisite for high potency.
| Modification to Pyridin-2-ylmethoxy Moiety | Observed Effect on Biological Activity |
| Introduction of various substituents on the pyridine ring | Altered anti-fibrotic activity, with some derivatives showing improved potency. mdpi.com |
| Changes in the linker between the pyridine and pyrimidine rings | Can impact conformational flexibility and binding affinity. |
Beyond the bromine at the 5-position, other substitutions on the pyrimidine ring can dramatically alter the biological activity profile. For instance, the introduction of an amino group at the C-5 position or a thiomethyl group at the C-2 position of 2,4-diaminopyrimidine (B92962) derivatives led to the development of antitumor agents from what were originally antiviral compounds. nih.gov In another study, the presence of a 4-methoxy phenyl ring in aminopyrimidine-2,4-diones resulted in lower inhibitory activity compared to an unsubstituted phenyl ring. mdpi.com These findings highlight the sensitivity of the biological activity to even minor changes in the substitution pattern of the pyrimidine core. The electronic and steric properties of these substituents are key determinants of the resulting pharmacological effects.
| Substituent on Pyrimidine Ring | Position | Effect on Biological Activity |
| Amino group | C-5 | Shift from antiviral to antitumor activity in 2,4-diaminopyrimidine derivatives. nih.gov |
| Thiomethyl group | C-2 | Specific inhibition of EGFR protein kinase in 2,4-diaminopyrimidine derivatives. nih.gov |
| 4-methoxy phenyl | - | Lower inhibitory activity in aminopyrimidine-2,4-diones. mdpi.com |
| Phenyl group | C-6 | Enhanced interferon-inducing antiviral potency in 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov |
Identification and Mapping of Key Pharmacophoric Elements and Their Contributions to Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, key pharmacophoric elements can be inferred from SAR studies.
The essential features likely include:
The pyrimidine ring: Acts as a central scaffold.
The bromine atom at the 5-position: Likely contributes to binding through halogen bonding or by influencing the electronic nature of the pyrimidine ring.
The ether linkage: Provides a specific spatial arrangement and flexibility between the two aromatic rings.
The pyridine ring: Can participate in hydrogen bonding or pi-stacking interactions with the target protein.
The relative spatial arrangement of these features is crucial for activity. For example, in a series of 2-amino-5-bromo-4(3H)-pyrimidinones, the C-6 substituent was found to be a critical determinant of antiviral activity, suggesting its importance in the pharmacophore. nih.gov
Analysis of Conformational Flexibility and Bioactive Conformations within Target Binding Sites
The conformational flexibility of a molecule allows it to adopt different shapes, one of which may be the "bioactive conformation" that binds to the target. For flexible molecules like this compound, understanding this conformational landscape is vital. While rigid molecules may bind with high affinity and selectivity, flexible molecules have the advantage of potentially adapting to different binding sites. nih.gov
Computational methods, such as molecular dynamics simulations, can be employed to explore the accessible conformations of a ligand. By comparing the low-energy conformations with the structure of a target's binding site, it is possible to predict the likely bioactive conformation. The identification of the bioactive conformation is a key step in rational drug design, as it allows for the design of more rigid and potent analogs.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine, might interact with a protein target.
Prediction of Optimal Binding Poses and Binding Modes
Information regarding the prediction of optimal binding poses and modes for this compound is not available in the reviewed literature. Such a study would theoretically involve docking the compound into the active site of a specific biological target to determine the most energetically favorable conformation and orientation.
Elucidation of Key Interacting Amino Acid Residues and Binding Site Features
Specific data elucidating the key interacting amino acid residues and binding site features for this compound has not been reported. A typical analysis would identify hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the amino acids within the binding pocket of a target protein.
Scoring Functions and Affinity Prediction
There is no specific data available on the use of scoring functions to predict the binding affinity of this compound to any particular target. Scoring functions are used in molecular docking to estimate the binding free energy, which helps in ranking different ligands and predicting their potency.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time.
Investigation of Compound-Target Complex Stability and Dynamic Behavior
No molecular dynamics simulation studies have been published that investigate the stability and dynamic behavior of a complex formed between this compound and a biological target. Such simulations would typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
Analysis of Conformational Ensemble and Ligand Flexibility within the Binding Pocket
An analysis of the conformational ensemble and the flexibility of this compound within a binding pocket has not been reported. This type of analysis would reveal the different conformations the ligand can adopt while bound to the target and how its flexibility might influence its binding affinity and activity.
Binding Free Energy Calculations
To quantitatively predict the binding affinity of a ligand to its biological target, methods such as Free Energy Perturbation (FEP) and Bennett's acceptance ratio (BAR) are employed. These alchemical free energy methods simulate a non-physical pathway to compute the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein. nih.govvu.nl The accuracy of these calculations is highly dependent on the quality of the force field used for parameterization and the extent of sampling during molecular dynamics simulations. vu.nl
Workflows for these calculations, including FEP+, Flare, and Orion, have been developed to streamline the process from system setup to the analysis of results. researchgate.net For a compound like this compound, FEP+ calculations could be instrumental in predicting its binding affinity to a specific protein target, thereby guiding medicinal chemistry efforts to optimize its potency. The thermodynamic cycle used in these calculations allows for the precise estimation of relative binding free energies between a series of related compounds. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. ijcce.ac.ir
Electronic Structure Analysis (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. ijcce.ac.irjchemrev.com For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can determine molecular geometries, vibrational frequencies, and electronic properties. modern-journals.comnih.gov Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and can predict spectroscopic properties, such as UV-vis spectra. jchemrev.com Studies on bromopyrimidines have utilized TD-DFT to understand their electronic transitions and the influence of the bromine atom's position on their absorption spectra. mdpi.com For this compound, these methods can elucidate how electronic charge is distributed across the molecule and predict its spectroscopic behavior. nih.gov
Prediction of Reactivity and Protonation States
Quantum chemical parameters derived from DFT calculations can predict the reactivity of a molecule. jchemrev.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. epstem.net These calculations can also help in predicting the most likely sites for protonation, which is crucial for understanding a molecule's behavior in biological systems.
Analysis of Electrostatic Potential and Frontier Molecular Orbitals
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govepstem.net Red-colored regions on an MEP map indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions indicate positive potential and are susceptible to nucleophilic attack. epstem.netmdpi.com
The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding a molecule's electronic properties and reactivity. ijcaonline.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov Analysis of the HOMO and LUMO of this compound would reveal its electron-donating and -accepting capabilities, providing insights into its potential chemical reactions and intermolecular interactions. epstem.net
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based approaches are integral to modern drug design. acs.org Pyrimidine derivatives are frequently investigated in drug discovery due to their diverse biological activities. gsconlinepress.comnih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.comijfmr.com This can be done using either the structure of the target protein (structure-based) or, if the structure is unknown, by using the structures of known active ligands (ligand-based). For pyrimidine derivatives, virtual screening has been successfully used to identify potential inhibitors for various targets, including kinases. ijfmr.comijfmr.com
Once initial "hit" compounds are identified, lead optimization is performed to improve their potency, selectivity, and pharmacokinetic properties. nih.govacs.org Computational methods play a crucial role in this process. For instance, structure-activity relationship (SAR) information, combined with docking simulations, can guide the modification of a lead compound to enhance its binding affinity. nih.gov In the context of this compound, these strategies could be employed to screen for potential biological targets and to guide its optimization into a more potent and selective drug candidate. mdpi.com
Future Research Directions
Rational Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Bioavailability
The rational design and synthesis of novel analogues of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine represent a cornerstone of future research efforts. The primary goal is to systematically modify its chemical structure to enhance its pharmacological properties, including potency, selectivity, and bioavailability.
Strategies for Analogue Design and Synthesis:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial. This involves synthesizing a library of analogues with modifications at key positions of the pyrimidine (B1678525) and pyridine (B92270) rings. For instance, substitution at the 5-position of the pyrimidine ring with different functional groups could modulate the compound's interaction with its biological targets. Research on related 5-bromo-pyrimidine derivatives has shown that substitutions at this position can significantly impact activity. nih.gov
Improving Bioavailability: Poor oral bioavailability can be a significant hurdle in drug development. Future research should focus on strategies to improve this parameter. This could involve the introduction of polar functional groups to enhance aqueous solubility or the use of prodrug strategies. Studies on similar pyridopyrimidine analogues have demonstrated that introducing amine or ether functionalities can increase aqueous solubility while maintaining in vitro potency. nih.gov
Enhancing Selectivity: To minimize off-target effects and improve the safety profile, enhancing the selectivity of the compound for its intended target is paramount. This can be achieved through the design of analogues that exploit specific features of the target's binding site. For example, if the target is a kinase, designing analogues that form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket can lead to higher selectivity.
The synthesis of these novel analogues can be achieved through multi-step reactions, often starting from commercially available pyrimidine precursors. nih.gov Techniques such as transition-metal-catalyzed cross-coupling reactions can be employed to introduce diverse substituents. nih.gov
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases. nih.gov The scaffold of this compound is well-suited for the development of multi-target inhibitors.
Key Research Areas in Polypharmacology:
Identification of Multiple Targets: The initial step is to identify multiple, disease-relevant targets that can be modulated by a single molecule. This requires a deep understanding of the underlying disease biology. For complex diseases like cancer, targeting multiple signaling pathways simultaneously can be more effective than inhibiting a single target. researchgate.net
Design of Multi-Target Ligands: The design of ligands that can effectively bind to multiple targets is a significant challenge. This often involves creating hybrid molecules that combine the pharmacophoric features required for interacting with each target. Computational approaches, such as molecular docking and pharmacophore modeling, can be invaluable in this process.
Balancing Efficacy and Safety: A key challenge in developing multi-target drugs is to achieve the desired therapeutic effect without causing unacceptable toxicity due to off-target interactions. nih.govhelsinki.fi Careful optimization of the compound's selectivity profile is therefore essential.
Research into related pyrimidine-based compounds has shown their potential to act as dual inhibitors, for instance, targeting both PI3Kα and mTOR in cancer therapy. nih.gov This provides a strong rationale for exploring the polypharmacological potential of this compound.
Development and Application of Advanced Computational Models for Predictive Capabilities
Advanced computational models are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and activities, thereby accelerating the design-synthesis-test cycle.
Applications of Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis.
Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding mode of the compound with its target protein(s) at the atomic level. This information is crucial for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
The integration of computational and experimental strategies is key to successfully discovering selective multi-targeted agents. nih.gov For instance, computational studies on pyridopyrimidinone-based JNK inhibitors have elucidated their binding mode and have paved the way for further inhibitor design. nih.gov
Utilization of this compound as a Chemical Probe for Uncovering New Biological Pathways and Targets
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo context. rsc.org this compound and its analogues have the potential to be developed into valuable chemical probes.
Developing and Utilizing Chemical Probes:
Probe Development Criteria: A high-quality chemical probe should be potent, selective, and cell-permeable. It should also have a well-characterized mechanism of action. The development of such probes often requires extensive optimization of a lead compound.
Target Identification and Validation: Once a potent and selective analogue of this compound is identified, it can be used to identify its cellular targets. This can be achieved using techniques such as affinity chromatography or chemoproteomics.
Elucidating Biological Pathways: By observing the phenotypic effects of the chemical probe on cells or organisms, researchers can gain insights into the biological pathways in which the target protein is involved. This can lead to the discovery of new therapeutic targets and disease mechanisms.
Pyrimidine nucleoside analogues have been successfully used as chemical probes to assess the replication of intracellular parasites, demonstrating the utility of this approach. plos.org The development of a specific and potent probe based on the this compound scaffold could significantly advance our understanding of various biological processes.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via aromatic nucleophilic substitution. For example, pyrimidine derivatives are prepared by substituting a halogen (e.g., bromine) at the 5-position with a pyridin-2-ylmethoxy group. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and acid catalysts (e.g., H₂SO₄) to enhance yields . Purity can be improved through recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography confirms molecular geometry, unit cell parameters, and intermolecular interactions (e.g., orthorhombic system with space group P2₁2₁2₁) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as pyridin-2-ylmethoxy group signals at δ 4.5–5.0 ppm (OCH₂) .
- IR spectroscopy detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. How can researchers determine solubility and stability under experimental conditions?
Methodological Answer: Solubility is assessed in solvents like DMSO, ethanol, or chloroform via gravimetric analysis. Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures (e.g., melting point ~193–196°C) . Long-term storage requires desiccated environments at 4°C to prevent hydrolysis .
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer: Critical properties include:
- Molecular weight : ~299.1 g/mol (C₁₀H₈BrN₃O).
- Boiling point : ~296°C (predicted via computational models) .
- LogP (partition coefficient) : Estimated at 2.5–3.0, indicating moderate lipophilicity for cellular permeability studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking simulates binding affinities with target proteins (e.g., kinases), using software like AutoDock Vina. This guides structure-activity relationship (SAR) studies .
Q. What strategies address contradictions in reported synthetic yields or purity across studies?
Methodological Answer:
Q. How do intermolecular interactions influence crystal packing and material properties?
Methodological Answer:
Q. What methodologies optimize the compound’s bioactivity in anticancer drug development?
Methodological Answer:
Q. How can thermodynamic parameters guide reaction optimization?
Methodological Answer:
Q. What role does the pyridin-2-ylmethoxy group play in modulating electronic effects?
Methodological Answer:
- Electron-withdrawing effects : The pyridine ring decreases electron density at the pyrimidine core, enhancing electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric effects : The methoxy group’s orientation influences regioselectivity in nucleophilic substitutions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
